1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole
Description
1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole is a chemical compound characterized by the presence of a bromine atom, a difluoromethyl group, and a tetrazole ring attached to a phenyl group
Properties
IUPAC Name |
1-[5-bromo-2-(difluoromethyl)phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N4/c9-5-1-2-6(8(10)11)7(3-5)15-4-12-13-14-15/h1-4,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREBOSLWFPGMER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N2C=NN=N2)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-(difluoromethyl)benzene as the primary starting material.
Tetrazole Formation: The brominated benzene derivative undergoes a reaction with sodium azide and a suitable catalyst to form the tetrazole ring. This step often requires specific reaction conditions such as elevated temperatures and controlled pH levels.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Cross-Coupling Reactions: The presence of the bromine atom allows for cross-coupling reactions with organometallic reagents, facilitating the formation of new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, sodium azide, and various organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole can be compared with other similar compounds such as:
2-Bromo-5-(difluoromethyl)pyridine: This compound shares the bromine and difluoromethyl groups but has a pyridine ring instead of a tetrazole ring.
1-Bromo-2-difluoromethylbenzene: Similar in structure but lacks the tetrazole ring, making it less versatile in certain applications.
The uniqueness of this compound lies in the presence of the tetrazole ring, which imparts distinct chemical properties and reactivity compared to its analogs.
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